molecular formula C11H17N3 B1627666 n-Methyl-n-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]amine CAS No. 879896-59-0

n-Methyl-n-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]amine

Cat. No.: B1627666
CAS No.: 879896-59-0
M. Wt: 191.27 g/mol
InChI Key: KXGXBBZQYBQAKS-UHFFFAOYSA-N
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Description

n-Methyl-n-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]amine is a compound that features a pyrrolidine ring attached to a pyridine ring through a methylamine linkage. This structure is significant in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-n-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]amine typically involves the reaction of 2-pyrrolidin-1-ylpyridine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Starting Materials: 2-pyrrolidin-1-ylpyridine, formaldehyde, and methylamine.

    Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, at a temperature range of 50-70°C.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-n-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrrolidine-pyridine derivatives.

Scientific Research Applications

n-Methyl-n-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]amine
  • N-Methyl-2-pyrrolidinone
  • N-Methylpyrrolidine

Uniqueness

n-Methyl-n-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]amine is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced binding affinity to certain receptors or improved pharmacokinetic properties.

Properties

IUPAC Name

N-methyl-1-(2-pyrrolidin-1-ylpyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-12-9-10-4-5-13-11(8-10)14-6-2-3-7-14/h4-5,8,12H,2-3,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGXBBZQYBQAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NC=C1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594600
Record name N-Methyl-1-[2-(pyrrolidin-1-yl)pyridin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879896-59-0
Record name N-Methyl-1-[2-(pyrrolidin-1-yl)pyridin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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